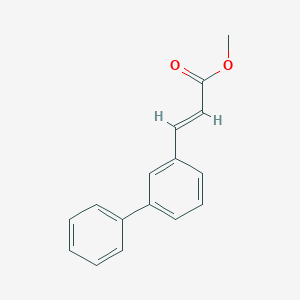
Methyl 3-phenylcinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-phenylcinnamate is an organic compound with the molecular formula C16H14O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to the cinnamate backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylcinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where cinnamic acid and methanol are refluxed together to form the ester . Another method involves the use of deep eutectic solvents (DESs) such as choline chloride and p-toluenesulfonic acid monohydrate to catalyze the esterification reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow microreactors. These reactors provide a controlled environment for the reaction, allowing for high conversion rates and efficient production. The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored for the synthesis of cinnamate derivatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenylcinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH) is often used for the reduction of the ester group.
Substitution: Bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed:
Oxidation: The major product is 3-phenylcinnamic acid.
Reduction: The major product is 3-phenylcinnamyl alcohol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives.
Biology: The compound has shown antimicrobial activity against pathogenic fungi and bacteria.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties of cinnamate derivatives.
Mechanism of Action
The biological activity of methyl 3-phenylcinnamate is attributed to its interaction with cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Molecular docking studies have suggested that the compound targets specific enzymes in pathogenic microorganisms, inhibiting their function and growth .
Comparison with Similar Compounds
Methyl 3-phenylcinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Similar in structure but lacks the phenyl group on the cinnamate backbone.
Ethyl cinnamate: Similar ester functionality but with an ethyl group instead of a methyl group.
Cinnamic acid: The parent compound without the ester group.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the ester functionality, which contribute to its distinct chemical properties and biological activities. Its combination of aromaticity and ester reactivity makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (E)-3-(3-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI Key |
KCVJXVYRQXJNDD-ZHACJKMWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















